2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
Description
This compound features a pyrazine core substituted with a pyrrolidin-3-yloxy group, which is further functionalized by a 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety. The pyrazine ring, a nitrogen-rich heterocycle, is often associated with hydrogen bonding and metabolic stability in medicinal chemistry .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(13-2-1-3-14-16(13)23-9-8-22-14)20-7-4-12(11-20)24-15-10-18-5-6-19-15/h1-3,5-6,10,12H,4,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWKSSIJLGAGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl Chloride
The benzodioxine carbonyl group is derived from 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid , which is commercially available or synthesized via Friedel-Crafts acylation of 1,4-benzodioxane. Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane (DCM) at 0–25°C.
Reaction Conditions
Coupling with Pyrrolidin-3-ol
The acid chloride reacts with pyrrolidin-3-ol under Schotten-Baumann conditions to form Intermediate A. To suppress racemization, the reaction is conducted in a biphasic system with sodium bicarbonate (NaHCO₃) as the base.
Optimized Protocol
- Dissolve pyrrolidin-3-ol (1.2 equiv) in DCM (0.2 M).
- Add NaHCO₃ (3.0 equiv) in H₂O (1:1 v/v).
- Slowly add benzodioxine-5-carbonyl chloride (1.0 equiv) at 0°C.
- Stir at 25°C for 12 h.
- Isolate via extraction (DCM/H₂O) and purify by flash chromatography (heptane/EtOAc 3:1 → 1:1).
Yield : 78–85%
Synthesis of Intermediate B: 2-Hydroxypyrazine
2-Hydroxypyrazine is prepared via hydroxylation of 2-chloropyrazine using NaOH (10% aq.) at 80°C for 6 h. Alternatively, direct oxidation of pyrazine with H₂O₂/FeSO₄ affords lower yields (∼45%).
Etherification Strategies
Nucleophilic Substitution
Intermediate A’s hydroxyl group is activated as a tosylate or mesylate for reaction with 2-hydroxypyrazine.
Protocol
Mitsunobu Reaction
A more efficient approach employs the Mitsunobu reaction to form the ether bond stereospecifically.
Protocol
- Combine Intermediate A (1.0 equiv), 2-hydroxypyrazine (1.5 equiv), PPh₃ (1.5 equiv) , and DIAD (1.5 equiv) in THF (0.1 M).
- Stir at 25°C for 12 h.
- Concentrate and purify via flash chromatography.
Yield : 72–79%
Alternative One-Pot Synthesis
A convergent route involves simultaneous coupling of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid , 3-hydroxypyrrolidine , and 2-chloropyrazine using HATU as the coupling agent.
Protocol
- Activate the carboxylic acid with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF (0.1 M).
- Add 3-hydroxypyrrolidine (1.0 equiv) and stir for 2 h.
- Introduce 2-chloropyrazine (1.5 equiv) and Cs₂CO₃ (2.0 equiv).
- Heat at 80°C for 8 h.
Yield : 65%
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >98% purity at 254 nm.
Challenges and Optimization Insights
- Regioselectivity : Competing O- vs. N-alkylation in pyrrolidine derivatives necessitated bulky bases (e.g., DBU) to favor ether formation.
- Solvent Effects : DMF enhanced reaction rates but required rigorous drying to avoid hydrolysis.
- Catalysis : Pilot studies with CuI (10 mol%) improved Mitsunobu yields by 12%.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrazinyl-pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes or receptors, exploring its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may study its effects on cellular pathways and its potential use in drug development for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific applications, such as in the production of polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs identified in the literature:
Key Observations :
- The target compound’s benzodioxine-carbonyl-pyrrolidine motif is structurally distinct from the piperazine-benzodioxine analog (), which exhibits 5-HT₁A antagonism . Replacing piperazine with pyrrolidine may alter receptor selectivity due to reduced basicity and conformational flexibility.
- Compared to triazolopyrimidine-pyrazine hybrids (), the absence of a nitrile group and triazole ring in the target compound suggests differences in electronic properties and binding interactions.
- Simple pyrazine derivatives like 2-methoxy-3-(1-methylpropyl)pyrazine () lack the complex heterocyclic appendages, resulting in lower molecular weight and distinct applications (e.g., flavoring vs.
Pharmacological and Physicochemical Properties
- Solubility : The benzodioxine and pyrazine rings confer moderate hydrophobicity, while the pyrrolidine ether linkage may enhance aqueous solubility compared to fully aromatic analogs .
- Metabolic Stability : Pyrazine rings are generally resistant to oxidative metabolism, but the benzodioxine moiety may undergo cytochrome P450-mediated oxidation .
Challenges and Opportunities
- Challenges: Limited literature on the exact biological profile of the target compound necessitates extrapolation from analogs. Substituent variations (e.g., carbonyl vs. sulfonyl groups) significantly impact receptor affinity and pharmacokinetics .
- Opportunities: Exploration of the pyrazine-pyrrolidine-benzodioxine scaffold in dual 5-HT₁A/5-HT₂A modulation, leveraging the conformational flexibility of pyrrolidine . Derivatization of the pyrazine ring with electron-withdrawing groups (e.g., cyano, nitro) to enhance binding potency .
Biological Activity
2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxin ring and a pyrazinyl-pyrrolidine moiety , which contribute to its chemical reactivity and biological activity. Its IUPAC name is 2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone. The molecular formula is with a molecular weight of approximately 329.34 g/mol.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors that are crucial in various cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to alterations in cellular functions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Properties
Studies have shown that derivatives of benzodioxine compounds possess antimicrobial activities. The presence of the dioxin ring may enhance the compound's ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Inflammation plays a critical role in many chronic diseases; thus, compounds that can modulate inflammatory responses are of high interest in therapeutic development.
Case Studies
- In vitro Studies : A study conducted on similar benzodioxine derivatives demonstrated their efficacy in inhibiting specific enzymes involved in inflammatory pathways. This suggests that this compound may exhibit comparable effects.
- Animal Models : In vivo studies using animal models have shown that compounds structurally related to this compound reduce inflammation markers significantly when administered over a specified period.
Data Tables
Q & A
Basic Question: What are the recommended synthetic routes and reaction conditions for preparing 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of pyrrolidine derivatives : The pyrrolidin-3-yloxy group is introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) .
- Acylation of the pyrrolidine nitrogen : The 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety is attached using carbonylating agents like EDCI/HOBt in DMF or dichloromethane .
- Microwave-assisted synthesis : This method enhances reaction efficiency and yield for heterocyclic intermediates, reducing side-product formation .
Key Analytical Validation : Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%) and /-NMR spectroscopy .
Advanced Question: How can researchers resolve discrepancies in reaction yields when synthesizing the pyrrolidin-3-yloxy intermediate?
Answer:
Yield inconsistencies often arise from:
- Steric hindrance : The pyrrolidine ring’s 3-position oxygen may limit nucleophilic attack. Mitigate this by using bulky base catalysts (e.g., DBU) to deprotonate intermediates .
- Byproduct formation : Oxidative byproducts (e.g., N-oxides) can form under aerobic conditions. Optimize inert atmosphere protocols (argon/nitrogen) and employ reducing agents like NaBH .
- Solvent polarity effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis. Test mixed-solvent systems (e.g., DCM:THF 3:1) to balance reactivity and stability .
Data-Driven Approach : Use design of experiments (DoE) to statistically map optimal temperature, solvent, and catalyst combinations .
Basic Question: What spectroscopic techniques are essential for characterizing the benzodioxine and pyrazine moieties in this compound?
Answer:
- -NMR : Identify aromatic protons from the benzodioxine ring (δ 6.7–7.2 ppm) and pyrazine protons (δ 8.3–8.9 ppm). Coupling constants (J ≈ 2–3 Hz) confirm heteroaromaticity .
- FT-IR : Detect carbonyl stretches (C=O at ~1680–1720 cm) and ether linkages (C-O-C at ~1240–1280 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 414.1325 for CHNO) and fragmentation patterns .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
Key SAR considerations:
- Pyrrolidine substituents : Replace the 3-yloxy group with sulfur or amino analogs to modulate lipophilicity and target binding (e.g., thioether derivatives show enhanced kinase inhibition) .
- Benzodioxine modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to enhance π-π stacking with enzyme active sites .
- Pyrazine core variations : Fluorination at the 2-position improves metabolic stability while maintaining potency against adenosine receptors .
Methodology : Perform molecular docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition IC) to validate computational predictions .
Basic Question: What are the stability and solubility profiles of this compound under physiological conditions?
Answer:
- Solubility : Poor aqueous solubility (<10 µg/mL) due to aromaticity; use co-solvents (e.g., PEG-400) or formulate as nanocrystals for in vivo studies .
- pH Stability : Degrades rapidly at pH >8 (benzodioxine ring opening). Store lyophilized powders at -20°C in amber vials to prevent photodegradation .
- Thermal Stability : DSC analysis shows decomposition above 180°C, requiring low-temperature storage (<4°C) for long-term stability .
Advanced Question: How can computational methods predict and resolve contradictions in biological activity data?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution and reactive sites, identifying potential off-target interactions .
- Machine Learning (ML) : Train models on PubChem BioAssay data to predict cytotoxicity and selectivity, reducing false positives in high-throughput screening .
- Contradiction Resolution : Cross-validate in silico predictions with SPR (surface plasmon resonance) binding assays to confirm target affinity discrepancies .
Basic Question: What safety protocols are recommended for handling this compound during synthesis?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation of fine powders (use fume hoods) .
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO before disposal. Collect organic waste in halogen-approved containers .
- Emergency Procedures : In case of skin contact, rinse with 10% acetic acid (for basic byproducts) or 5% NaHCO (for acidic residues) .
Advanced Question: How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) elucidate metabolic pathways of this compound?
Answer:
- Synthesis of Labeled Analogs : Introduce at the pyrazine C2 position via Sonogashira coupling with labeled acetylene precursors .
- Tracing Metabolism : Use LC-MS/MS to detect labeled metabolites (e.g., hydroxylated benzodioxine or N-demethylated pyrrolidine) in hepatocyte assays .
- Quantitative Analysis : Compare isotopic enrichment ratios to map primary vs. secondary metabolic pathways .
Basic Question: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Short-Term : Store in anhydrous DMSO at -20°C under argon, with desiccants (silica gel) to prevent hydrolysis .
- Long-Term : Lyophilize and store as a solid in amber glass vials at -80°C; monitor purity biannually via HPLC .
Advanced Question: How can researchers address conflicting data on this compound’s enzyme inhibition mechanisms?
Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Use recombinant enzymes (e.g., CYP3A4) for consistency .
- Crystallography : Resolve X-ray structures of the compound-enzyme complex to identify binding motifs (e.g., hydrogen bonds with Ser530 in COX-2) .
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
